4-Cyclohexyl-2-methyl-2-butanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

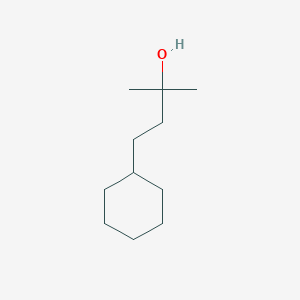

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclohexyl-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZASWGRLOTITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051402 | |

| Record name | 4-Cyclohexyl-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Cyclohexanepropanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

83926-73-2 | |

| Record name | α,α-Dimethylcyclohexanepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83926-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-2-methyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083926732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexyl-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-2-methyl-2-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-cyclohexyl-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyclohexyl-2-methyl-2-butanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFL24LW6V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclohexyl-2-methyl-2-butanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Cyclohexyl-2-methyl-2-butanol, a significant fragrance ingredient. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound, also known by its trade name Coranol, is a colorless liquid that may partially crystallize at room temperature.[1][2][3] It possesses a characteristic spicy, floral scent reminiscent of linalool.[1][3]

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 4-cyclohexyl-2-methylbutan-2-ol[4] |

| CAS Number | 83926-73-2[1][4] |

| Molecular Formula | C₁₁H₂₂O[4][5] |

| Synonyms | Coranol, α,α-Dimethylcyclohexanepropanol, Cyclohexanepropanol, .alpha.,.alpha.-dimethyl-[4] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 170.29 g/mol | [4][5] |

| Boiling Point | 222.3 °C at 760 mmHg | [5] |

| Density | 0.891 g/cm³ | [5] |

| Flash Point | 94.47 °C | [5] |

| Physical State | Liquid, may partially crystallize | [1][4] |

| LogP | 3.12 | [5] |

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process, designed to be economically viable and scalable.[6] An older, less common method is also documented.

Modern Industrial Synthesis

The contemporary method involves the reaction of styrene with isopropanol, followed by catalytic hydrogenation.[2][6]

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4-phenyl-2-butanol

-

Styrene and isopropanol are reacted at an elevated temperature. The molar ratio of styrene to isopropanol is a critical parameter, typically ranging from 1:0.5 to less than 1:5.[6]

-

This reaction can be carried out in a batch process.[2]

-

The product of this step is 2-methyl-4-phenyl-2-butanol.[2][6]

Step 2: Hydrogenation to this compound

-

The intermediate, 2-methyl-4-phenyl-2-butanol, is then subjected to heterogeneously catalyzed hydrogenation.[2][6]

-

A catalyst suitable for the ring hydrogenation of aromatics is employed.[2][6] This process converts the phenyl group to a cyclohexyl group.

-

The final product, this compound, is obtained with high selectivity and yield.[2]

Historical Synthesis Method

An older, less economically favorable synthesis route involves the use of organometallic reagents.[6]

Experimental Protocol:

-

3-Cyclohexylpropanoic acid is converted to its corresponding acid chloride.[6]

-

The acid chloride is then reacted with two moles of methyllithium to yield this compound.[6]

-

The use of methyllithium, a hazardous and expensive reagent, makes this method less suitable for large-scale production.[2][6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available in public databases such as PubChem. This technique is suitable for separating the compound from a mixture and determining its molecular weight and fragmentation pattern.

Biological Activity and Safety

Currently, the primary documented biological effect of this compound is its interaction with olfactory receptors, resulting in its characteristic floral, spicy aroma.[1][3] There is no readily available information on its engagement with other specific biological signaling pathways.

Safety and Handling

This compound is classified as a substance that can cause serious eye damage and is toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including safety glasses and gloves.[7]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[7]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam for extinction.[7][8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash thoroughly with soap and water.[7]

Conclusion

This compound is a commercially important fragrance ingredient with well-defined chemical and physical properties. Its synthesis is primarily achieved through a robust and economical two-step industrial process. While its olfactory properties are well-documented, further research into its broader biological activities could be a potential area of exploration for the scientific community. The provided safety and handling information should be strictly adhered to in any research or industrial setting.

References

- 1. US9056812B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. This compound | 83926-73-2 [chemicalbook.com]

- 3. PubChemLite - this compound (C11H22O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. WO2011117360A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. BR112012022949B1 - process for preparing this compound, composition, process for preparing a composition, use of 2-methyl-4-phenyl-2-pentanol or a composition, compound, process for preparing 4-cyclohexyl- 2-methyl-2-pentanol, and, use of 4-cyclohexyl-2-methyl-2-pentanol or a composition - Google Patents [patents.google.com]

- 8. RIFM Fragrance ingredient safety assessment, this compound, CAS Registry Number 83926-73-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Cyclohexyl-2-methyl-2-butanol

This technical guide provides a comprehensive overview of 4-Cyclohexyl-2-methyl-2-butanol, a synthetic fragrance ingredient. The document details its chemical identity, physicochemical properties, and established synthesis protocols, tailored for researchers, scientists, and professionals in drug development and the chemical industry.

Chemical Identity

IUPAC Name: 4-cyclohexyl-2-methylbutan-2-ol[1]

Synonyms: A variety of synonyms are used to identify this compound across different industries and databases.[2] These include:

Physicochemical Properties

This compound is a colorless, viscous liquid that may partially crystallize.[3][5][6] It is characterized by a floral, spicy scent reminiscent of lily-of-the-valley and coriander.[2][3][5][6] The compound is insoluble in water.[3] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C11H22O | [1][5][7] |

| Molecular Weight | 170.29 g/mol | [1][7][8] |

| CAS Number | 83926-73-2 | [1][5][7] |

| Boiling Point | 222.3 °C at 760 mmHg | [7] |

| Density | 0.891 g/cm³ | [7] |

| Flash Point | 94.5 °C | [7] |

| LogP | 3.12 | [7] |

| Vapor Pressure | 0.024 hPa @ 20°C (est.) | [8] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound have been documented. These protocols offer different approaches regarding reagent safety, cost-effectiveness, and scalability.

This classical laboratory-scale synthesis involves the reaction of a carboxylic acid derivative with an organometallic reagent.

Methodology:

-

Acid Chloride Formation: 3-cyclohexylpropanoic acid is converted to its corresponding acid chloride. This is a standard procedure often employing reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reaction with Methyllithium: The resulting 3-cyclohexylpropanoyl chloride is then reacted with two molar equivalents of methyllithium (CH₃Li) in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures.

-

Aqueous Workup: The reaction is subsequently quenched and worked up using a dilute aqueous acid.[3][9][10]

Note: The use of methyllithium, a highly pyrophoric and reactive reagent, poses significant safety risks, particularly for large-scale production, and is economically less favorable.[9][10]

An economically more viable and industrially scalable process avoids the use of hazardous organolithium reagents.[9][10]

Methodology: Step a) Synthesis of 2-Methyl-4-phenyl-2-butanol:

-

Styrene and isopropanol are reacted at an elevated temperature.

-

The molar ratio of styrene to isopropanol is maintained in the range of 1:0.5 to less than 1:5.[9] This reaction yields the intermediate, 2-methyl-4-phenyl-2-butanol.[3][9][10]

Step b) Heterogeneously Catalyzed Hydrogenation:

-

The 2-methyl-4-phenyl-2-butanol obtained from the first step is subjected to heterogeneously catalyzed hydrogenation.

-

A catalyst suitable for the ring hydrogenation of aromatics is employed. Catalysts based on ruthenium are effective for this transformation.[3] This step hydrogenates the phenyl group to a cyclohexyl group, yielding the final product, this compound.[3][9][10]

This two-step process utilizes readily available and less hazardous starting materials, making it more suitable for industrial-scale synthesis.[10]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the two-step industrial synthesis process.

Caption: Industrial synthesis workflow for this compound.

References

- 1. This compound | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound - Wikipedia [nl.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 83926-73-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scent.vn [scent.vn]

- 9. US9056812B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 10. WO2011117360A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Coranol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Coranol is a synthetic fragrance ingredient used primarily in the perfume and cosmetics industry. The following data has been compiled from publicly available safety data sheets and product information leaflets. The experimental protocols described are based on standardized testing guidelines and may not reflect the exact methods used by the manufacturers. Coranol is not documented as a therapeutic agent or a drug in development.

Introduction

Coranol, with the IUPAC name 4-cyclohexyl-2-methylbutan-2-ol, is a key aroma chemical prized for its fresh, floral, and long-lasting scent reminiscent of linalool. Its stability and versatility make it a valuable component in a wide range of fragranced products. This guide provides a comprehensive overview of its physical and chemical properties, outlines the standard methodologies for their determination, and presents a typical quality control workflow for its production.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-cyclohexyl-2-methylbutan-2-ol[1][2][3] |

| CAS Number | 83926-73-2[2][4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₂₂O[4][5][6][7][10] |

| Molecular Weight | 170.29 g/mol [4][5][10] (also reported as 170.3 g/mol [6] and 170 g/mol [8][11]) |

| Chemical Structure | (Image of the chemical structure of 4-cyclohexyl-2-methylbutan-2-ol would be placed here) |

Physical and Chemical Properties

The physical properties of Coranol are crucial for its application in fragrance formulations and for ensuring safety and stability. The following tables summarize the key quantitative data available.

Table 3.1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless viscous/clear liquid | [3][4][5][6][7][11][12] |

| Purity/Assay | ≥ 97% | [6][11][12] |

| Density | 0.892 - 0.900 g/cm³ @ 20°C | [1][4][5][6] |

| Refractive Index | 1.461 - 1.467 @ 20°C | [4][5][6] |

| Optical Rotation | Not Available / 0 | [4][5][6] |

| Melting Point | Not Available | [4][5][13][14] |

| Boiling Point | Not Available | [4][5][8][13][14] |

Table 3.2: Safety and Stability Data

| Property | Value | Source(s) |

| Flash Point | > 93.3°C to 101°C (> 200°F to 213.8°F) | [4][5][6][11][12][13] |

| Vapor Pressure | 0.79 Pa @ 20°C | [4][5][11] |

| Stability | Extremely stable in various product bases | [4][5] |

Table 3.3: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Insoluble (Estimated: 78.9 mg/L @ 25°C) | [6][12] |

| Solubility in Organic Solvents | Soluble in alcohol | [12] |

| Log P (n-octanol/water) | 3.49 - 3.93 | [4][5][11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

4.1. Density Determination

-

Methodology: Based on ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[4][14]

-

Protocol:

-

A small volume of the liquid sample (Coranol) is introduced into an oscillating U-tube.

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample at a specified temperature (e.g., 20°C).[5]

-

The apparatus must be calibrated with two reference materials of known density, such as dry air and pure water.

-

Care must be taken to ensure the sample is free of air bubbles, which can affect the accuracy of the measurement.[4]

-

4.2. Flash Point Determination

-

Methodology: Based on ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[1][7][8][13][15]

-

Protocol:

-

A brass test cup is filled with a specified volume of Coranol and fitted with a lid.

-

The sample is heated and stirred at a controlled rate.[13][15]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[8][13]

-

Procedure A is typically used for distillate fuels and lubricants, which would be appropriate for a substance like Coranol.[1]

-

4.3. Water Solubility Determination

-

Methodology: Based on OECD Guideline 105 - Water Solubility.[3][11][16][17][18]

-

Protocol (Flask Method for solubilities > 10⁻² g/L):

-

A sufficient amount of Coranol is added to a known volume of deionized water in a flask to create a saturated solution.

-

The flask is agitated at a controlled temperature (e.g., 20 ± 0.5°C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).[3][16]

-

After agitation, the mixture is allowed to stand to permit phase separation.

-

The aqueous phase is carefully separated (e.g., by centrifugation) to remove any undissolved substance.

-

The concentration of Coranol in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography.

-

4.4. Partition Coefficient (n-octanol/water) Determination

-

Methodology: Based on OECD Guideline 117 - Partition Coefficient (n-octanol/water), HPLC Method.[9][10][19][20][21]

-

Protocol:

-

A High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) is used.

-

A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.

-

Coranol is dissolved in the mobile phase and injected into the column.

-

The retention time of Coranol is measured.

-

The log P value of Coranol is determined by interpolating its retention time on the calibration curve. This method is suitable for compounds with log P values in the range of 0 to 6.[10][19]

-

4.5. Vapor Pressure Determination

-

Methodology: Based on OECD Guideline 104 - Vapour Pressure.[2][12][22][23][24]

-

Protocol (Static Method):

-

A known amount of Coranol is introduced into a vacuum-tight chamber (manometer) maintained at a constant temperature.

-

The substance is allowed to equilibrate, and the pressure difference between the sample chamber and a reference chamber is measured.

-

This measurement is repeated at a minimum of two, preferably three or more, different temperatures (e.g., in the range of 0 to 50°C) to establish the vapor pressure curve.[2][12]

-

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the quality control of an aroma chemical like Coranol, from synthesis to final product release.

Caption: Quality Control Workflow for Coranol Production.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. eurolab.net [eurolab.net]

- 3. laboratuar.com [laboratuar.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. matestlabs.com [matestlabs.com]

- 7. store.astm.org [store.astm.org]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. oecd.org [oecd.org]

- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 13. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 23. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 24. oecd.org [oecd.org]

4-Cyclohexyl-2-methyl-2-butanol molecular structure and weight

A Technical Guide to 4-Cyclohexyl-2-methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and physical properties, molecular structure, and synthesis of this compound. Also known by the trade name Coranol, this tertiary alcohol is a synthetic fragrance ingredient valued for its stable, floral scent reminiscent of lily-of-the-valley and coriander[1][2]. Its stability makes it a durable alternative to naturally occurring compounds like linalool in various applications[1].

Molecular Structure and Properties

This compound is a tertiary alcohol. Its structure consists of a cyclohexane ring linked to a butane chain at position 4. A hydroxyl group (-OH) and a methyl group are attached to the carbon at position 2 of the butane chain, giving it the characteristic tertiary alcohol structure. The IUPAC name for this compound is 4-cyclohexyl-2-methylbutan-2-ol[1][3].

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₂₂O | - |

| Molecular Weight | 170.29 | g/mol |

| Monoisotopic Mass | 170.167065321 | Da |

| CAS Number | 83926-73-2 | - |

| Density | 0.89 - 0.90 | g/cm³ (at 20°C) |

| Boiling Point | 222.3 - 237 | °C (at 760 mmHg) |

| Flash Point | 94.47 | °C |

| Physical Form | Colorless Liquid | - |

| XLogP3-AA (LogP) | 3.6 | - |

[Data sourced from references: 1, 2, 4, 5, 6, 11]

Experimental Protocols: Chemical Synthesis

While several synthesis routes exist, a common and economically viable industrial method involves a two-step process starting from inexpensive base chemicals: styrene and isopropanol. This process avoids the use of hazardous reagents like methyllithium, which is required in other methods[4][5].

Two-Step Industrial Synthesis Protocol

Step A: Preparation of 2-Methyl-4-phenyl-2-butanol

-

Reactants: Styrene and Isopropanol. The molar ratio of styrene to isopropanol is typically maintained in the range of 1:0.5 to 1:5[5].

-

Reaction Conditions: The reaction is conducted at an elevated temperature.

-

Procedure: Styrene is reacted with isopropanol to yield the intermediate compound, 2-methyl-4-phenyl-2-butanol[4][5]. This step is a form of hydroalkylation.

-

Outcome: This reaction typically proceeds with high selectivity and good yields[4].

Step B: Hydrogenation to this compound

-

Reactant: The intermediate product from Step A, 2-methyl-4-phenyl-2-butanol.

-

Reaction Type: Heterogeneously catalyzed hydrogenation[5].

-

Catalyst: A catalyst suitable for the ring hydrogenation of aromatics is used. This typically includes metals like ruthenium[1].

-

Procedure: The phenyl group of the intermediate is hydrogenated to a cyclohexyl group[5]. The reaction is carried out under a hydrogen atmosphere in the presence of the catalyst.

-

Purification: Following the reaction, the final product, this compound, is isolated and purified from the reaction mixture.

Visualization of Synthesis Pathway

The logical workflow for the industrial synthesis of this compound is depicted below.

Figure 1: Two-step synthesis workflow for this compound.

References

- 1. This compound - Wikipedia [nl.wikipedia.org]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2011117360A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US9056812B2 - Process for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Cyclohexyl-2-methyl-2-butanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Cyclohexyl-2-methyl-2-butanol, a key fragrance ingredient also known as Coranol.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the expected spectroscopic characteristics and the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 4-Cyclohexyl-2-methylbutan-2-ol[3]

-

Physical Description: Colorless liquid, which may partially crystallize, with a floral, spicy note.[6]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.60 - 1.80 | Multiplet | 5H | Cyclohexyl -CH₂ (axial) |

| ~ 1.45 | Singlet | 1H | -OH |

| ~ 1.20 - 1.40 | Multiplet | 4H | -CH₂-CH₂- |

| ~ 1.15 | Singlet | 6H | 2 x -CH₃ |

| ~ 0.85 - 1.05 | Multiplet | 6H | Cyclohexyl -CH₂ (equatorial) and -CH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 71.0 | C | C-OH |

| ~ 45.0 | CH₂ | -CH₂-C(OH) |

| ~ 37.5 | CH | Cyclohexyl -CH |

| ~ 33.5 | CH₂ | Cyclohexyl -CH₂ |

| ~ 29.0 | CH₃ | 2 x -CH₃ |

| ~ 26.5 | CH₂ | Cyclohexyl -CH₂ |

| ~ 26.0 | CH₂ | Cyclohexyl -CH₂ |

| ~ 25.0 | CH₂ | -CH₂-Cyclohexyl |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| 1200 - 1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent for a tertiary alcohol. |

| 155 | [M - CH₃]⁺ | Loss of a methyl group. |

| 152 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage fragment [(CH₃)₂COH]⁺. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm, which is then referenced to TMS at 0 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl group.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (Electron Ionization - EI):

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the major fragment peaks are identified.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. magritek.com [magritek.com]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. This compound | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 4-Cyclohexyl-2-methyl-2-butanol

Introduction

4-Cyclohexyl-2-methyl-2-butanol, also known as Coranol, is a synthetic fragrance ingredient valued for its fresh, floral, and slightly woody scent, reminiscent of linalool. Its stability makes it a desirable component in various perfume compositions. While several industrial syntheses have been developed, this guide focuses on a classic and highly versatile method for its preparation: the Grignard reaction. This powerful organometallic reaction allows for the formation of a carbon-carbon bond, enabling the construction of the target tertiary alcohol from a suitable ketone and an organomagnesium halide.

This document provides a comprehensive overview of a proposed synthesis pathway for this compound via a Grignard reaction, intended for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the scarcity of literature detailing a direct Grignard synthesis for this specific molecule, this guide presents a well-established and chemically sound theoretical protocol based on analogous reactions.

Proposed Synthetic Pathway

The synthesis of this compound, a tertiary alcohol, can be achieved by the nucleophilic addition of a Grignard reagent to a ketone.[1][2] Retrosynthetic analysis reveals two primary plausible routes:

-

Route A: Reaction of a cyclohexyl-containing Grignard reagent (e.g., 2-cyclohexylethylmagnesium bromide) with acetone.

-

Route B: Reaction of methylmagnesium bromide with a cyclohexyl-containing ketone (4-cyclohexyl-2-butanone).

This guide will focus on Route B , as the precursor ketone, 4-cyclohexyl-2-butanone, is accessible, and the use of the commercially available methylmagnesium bromide is straightforward. The overall reaction scheme is a two-step process: the preparation of the Grignard reagent (if not commercially sourced) and its subsequent reaction with the ketone, followed by an acidic workup.

Experimental Protocols

The following protocols are based on established methodologies for Grignard reactions and the synthesis of similar tertiary alcohols.[3][4] All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.[5] Anhydrous solvents are critical for the success of the reaction.[6]

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

Note: Commercially available solutions of methylmagnesium bromide in an appropriate solvent (e.g., diethyl ether or THF) are a convenient alternative and are often preferred to ensure high reactivity and concentration.[7]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a dropping funnel. The entire apparatus is flame-dried or oven-dried before use.[4]

-

Reagent Charging: To the flask are added magnesium turnings (1.2 molar equivalents relative to bromomethane).

-

Initiation: A small crystal of iodine can be added to the magnesium to activate its surface.[6] A small portion of a solution of bromomethane (1.0 molar equivalent) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution. Gentle warming may be required to start the reaction.[1]

-

Addition: Once the reaction has started, the remaining bromomethane solution is added dropwise at a rate that maintains a gentle reflux.[3]

-

Completion: After the addition is complete, the mixture is stirred and gently refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey to brown solution of methylmagnesium bromide is then cooled to 0 °C in an ice bath for immediate use in the next step.

Part 2: Synthesis of this compound

-

Ketone Addition: A solution of 4-cyclohexyl-2-butanone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled and stirred Grignard reagent. The addition should be controlled to maintain a gentle reflux.[3]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The formation of a viscous, grayish precipitate (the magnesium alkoxide salt) is typically observed.[4]

-

Workup (Hydrolysis): The reaction flask is cooled in an ice bath, and the reaction is quenched by the slow, careful addition of a cold, saturated aqueous solution of ammonium chloride.[4] This hydrolyzes the magnesium alkoxide to the desired alcohol and converts the magnesium salts into water-soluble species. The addition of dilute hydrochloric or sulfuric acid is an alternative but may promote side reactions with the tertiary alcohol product.[1]

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two to three times with diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed sequentially with a saturated aqueous sodium bicarbonate solution and then with brine (saturated NaCl solution). The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound based on the reaction of 4-cyclohexyl-2-butanone with methylmagnesium bromide.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Cyclohexyl-2-butanone | 1.0 molar equivalent | Starting ketone. |

| Magnesium Turnings | 1.2-1.5 molar equivalents | Excess to ensure complete reaction of the alkyl halide. |

| Bromomethane | 1.1-1.4 molar equivalents | Slightly in excess relative to the ketone. |

| Anhydrous Diethyl Ether | Sufficient volume | Used as the solvent for both the Grignard reagent preparation and the ketone. |

| Reaction Conditions | ||

| Grignard Formation Temp. | 35 °C (Refluxing Ether) | Exothermic reaction; rate controlled by dropwise addition. |

| Grignard Formation Time | 30-60 minutes post-addition | To ensure complete formation of the reagent. |

| Ketone Addition Temp. | 0 °C to room temperature | Initial cooling to control the exothermic reaction. |

| Reaction Time | 1-2 hours post-addition | To ensure complete reaction with the ketone. |

| Workup | ||

| Quenching Agent | Saturated aq. NH₄Cl | Preferred for acid-sensitive tertiary alcohols. |

| Product | ||

| Theoretical Yield | Based on 4-cyclohexyl-2-butanone | Assuming the ketone is the limiting reagent. |

| Expected Purity (post-distillation) | >95% |

Mandatory Visualizations

Reaction Mechanism

The mechanism for the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the methylmagnesium bromide on the electrophilic carbonyl carbon of 4-cyclohexyl-2-butanone. This is followed by protonation of the resulting alkoxide in the workup step to yield the tertiary alcohol.[1]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow encompasses the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent purification of the final product.

Caption: Experimental workflow for the Grignard synthesis.

References

Biological Activity of 4-Cyclohexyl-2-methyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the biological activity of 4-Cyclohexyl-2-methyl-2-butanol. Detailed experimental data and protocols from primary studies conducted by entities such as the Research Institute for Fragrance Materials (RIFM) are often proprietary and not fully available in the public domain. The experimental protocols described herein are based on standardized guidelines and may not reflect the exact methodologies used for this specific compound.

Introduction

This compound, also known by its trade name Coranol, is a synthetic fragrance ingredient valued for its fresh, floral, and long-lasting scent.[1] Its primary application is in perfumes and other scented consumer products. While its use is predominantly in the fragrance industry, an understanding of its biological activity is crucial for safety assessment and for identifying any potential for broader pharmacological applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its toxicological profile as established through safety evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83926-73-2 | [2] |

| Molecular Formula | C₁₁H₂₂O | [2] |

| Molecular Weight | 170.29 g/mol | [2] |

| IUPAC Name | 4-cyclohexyl-2-methylbutan-2-ol | [2] |

| Synonyms | Coranol, alpha,alpha-Dimethylcyclohexanepropanol | [2] |

| Physical Description | Liquid | [2] |

| XLogP3-AA | 3.6 | [2] |

Toxicological Profile

The biological activity of this compound has been primarily investigated in the context of its safety as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment, which is referenced by regulatory bodies such as the European Chemicals Agency (ECHA).[3][4] The key toxicological endpoints that have been evaluated are summarized below.

Skin Sensitization

Table 2: Summary of Skin Sensitization Studies

| Study Type | Species | Conclusion | Reference |

| Guinea Pig Maximization Test | Guinea Pig | Not a sensitizer | [5] |

| Human Repeated Insult Patch Test (HRIPT) | Human | No reactions indicative of sensitization | [5] |

The HRIPT is designed to assess the potential of a substance to induce skin sensitization after repeated applications. A general protocol, based on the RIFM standard, is as follows:[6][7][8]

-

Induction Phase:

-

A patch containing the test material (e.g., 4000 μg/cm² in a suitable vehicle like petrolatum or 75% diethyl phthalate/25% ethanol) is applied to the skin of human volunteers (typically on the back) for 24 hours.[5][7]

-

The patch is removed, and the site is rested for 24 hours.

-

This procedure is repeated for a total of nine applications over a three-week period.

-

-

Rest Phase:

-

A two-week rest period follows the induction phase, during which no patches are applied.

-

-

Challenge Phase:

-

A single patch with the test material is applied to a naive skin site (a site not previously exposed).

-

The site is observed for any signs of an allergic reaction.

-

A diagram of the general workflow for an HRIPT is provided below.

Genotoxicity

Based on available information, this compound is not considered to be genotoxic.[3] Genotoxicity is typically assessed using a battery of in vitro and in vivo tests. One of the key in vitro assays is the micronucleus test.

Table 3: Summary of Genotoxicity Data

| Assay | System | Conclusion | Reference |

| In Vitro Micronucleus Test | Mammalian Cells | Data not publicly available, but overall assessment is non-genotoxic. | [3] |

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus. A generalized protocol is as follows:[9][10][11]

-

Cell Culture: Appropriate mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.

-

Exposure: The cells are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction), for a defined period (e.g., 3-24 hours).

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Analysis: The frequency of micronucleated cells is determined by microscopic examination.

A diagram of the general workflow for the in vitro micronucleus test is provided below.

Repeated Dose Toxicity

The potential for toxicity following repeated exposure to this compound has been evaluated, likely through a 90-day oral toxicity study in rodents, as is standard for such assessments.[3]

Table 4: Summary of Repeated Dose Toxicity Data

| Study Type | Species | Key Findings | Reference |

| 90-Day Oral Toxicity Study | Rodents | No-Observed-Adverse-Effect Level (NOAEL) has been established, but specific values are not publicly available. | [3] |

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period. A general protocol is as follows:[12][13][14]

-

Animal Selection: Typically, rats are used.

-

Dose Groups: At least three dose levels of the test substance and a control group are used, with an equal number of male and female animals in each group.

-

Administration: The substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology and clinical chemistry analysis.

-

Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.

A diagram of the general workflow for a repeated dose 90-day oral toxicity study is provided below.

Other Biological Activities

There is a significant lack of publicly available data on any pharmacological or other biological activities of this compound beyond its toxicological profile. Its structural features, a tertiary alcohol with a cyclohexyl group, are common in various biologically active molecules, but specific studies investigating its potential effects on enzymes, receptors, or cellular pathways are not found in the public literature.

Conclusion

The biological activity of this compound has been primarily assessed to ensure its safety as a fragrance ingredient. The available data from toxicological studies indicate that it is not a skin sensitizer and is not genotoxic. A No-Observed-Adverse-Effect Level (NOAEL) has been established from repeated dose toxicity studies, though the specific value is not publicly available. There is a notable absence of research into any potential pharmacological activities of this compound. For drug development professionals, while the toxicological data provides a baseline for safety, the lack of efficacy data means that its potential as a therapeutic agent is currently unknown and would require extensive investigation. Researchers interested in this molecule could explore its activity in various biological assays based on its structural similarity to other known active compounds.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. This compound | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RIFM Fragrance ingredient safety assessment, this compound, CAS Registry Number 83926-73-2 [pubmed.ncbi.nlm.nih.gov]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 13. oecd.org [oecd.org]

- 14. ask-force.org [ask-force.org]

The Strategic Integration of Tertiary Alcohols in Modern Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are increasingly recognized for their pivotal role in a multitude of research applications, most notably in the realm of drug discovery and medicinal chemistry. Their unique structural attributes confer advantageous physicochemical and metabolic properties, making them a strategic choice for lead optimization and the design of novel therapeutics. This technical guide provides a comprehensive overview of the current and potential research applications of tertiary alcohols, with a focus on their synthesis, metabolic stability, and role as pharmacological modulators. Detailed experimental protocols and structured quantitative data are presented to facilitate the practical application of this knowledge in a research setting.

Introduction

The hydroxyl group is a fundamental functional group in organic chemistry and drug design, capable of forming hydrogen bonds and influencing a molecule's polarity, solubility, and binding affinity. However, primary and secondary alcohols are often susceptible to metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites. Tertiary alcohols, by virtue of their structure, are resistant to oxidation at the carbinol carbon, a feature that medicinal chemists are increasingly leveraging to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3] This guide explores the multifaceted applications of tertiary alcohols, from their role in improving drug-like properties to their use in asymmetric synthesis and as versatile chemical probes.

Tertiary Alcohols in Drug Discovery and Medicinal Chemistry

The incorporation of a tertiary alcohol moiety into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Metabolic Stability

One of the most significant advantages of tertiary alcohols in drug design is their inherent resistance to metabolic oxidation.[1] Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols can be oxidized to ketones.[2] These metabolic pathways often lead to rapid elimination of the drug from the body. Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are not susceptible to this type of oxidation, which can significantly increase a drug's half-life and bioavailability.[1][3]

Table 1: Comparative Oxidation of Primary, Secondary, and Tertiary Alcohols

| Alcohol Type | Oxidizing Agent | Typical Product(s) | Metabolic Implication |

| Primary | Acidified Dichromate(VI) | Aldehyde, Carboxylic Acid | Prone to rapid metabolism |

| Secondary | Acidified Dichromate(VI) | Ketone | Metabolically susceptible |

| Tertiary | Acidified Dichromate(VI) | No reaction | Resistant to oxidation, enhanced metabolic stability |

Modulating Physicochemical Properties

The hydroxyl group of a tertiary alcohol can significantly impact a molecule's physicochemical properties, such as lipophilicity (LogP), solubility, and hydrogen bonding potential. By strategically introducing a tertiary alcohol, medicinal chemists can fine-tune these properties to optimize a drug's pharmacokinetic and pharmacodynamic profile.

Table 2: Physicochemical Properties of Selected Alcohols

| Alcohol | Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |

| 1-Butanol | Primary | 74.12 | 117.7 | 0.810 | 7.7 g/100 mL |

| 2-Butanol | Secondary | 74.12 | 99.5 | 0.808 | 12.5 g/100 mL |

| tert-Butanol | Tertiary | 74.12 | 82.4 | 0.789 | Miscible |

| 1-Pentanol | Primary | 88.15 | 138.0 | 0.817 | 2.2 g/100 mL |

| tert-Amyl alcohol | Tertiary | 88.15 | 102.0 | 0.809 | 12 g/100 mL |

Data compiled from various sources.

Role in Pharmacophore Design and Enzyme Inhibition

The tertiary alcohol motif can serve as a critical component of a pharmacophore, directly interacting with biological targets such as enzymes and receptors. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of a ligand.

For instance, in the design of enzyme inhibitors, a tertiary alcohol can be strategically positioned to interact with key amino acid residues in the active site. The steric bulk of the three alkyl groups attached to the carbinol carbon can also be exploited to achieve selective binding.

Tertiary Alcohols in Organic Synthesis

Tertiary alcohols are not only valuable in final drug products but also serve as key intermediates and chiral auxiliaries in organic synthesis.

Synthesis of Tertiary Alcohols

The Grignard reaction is a cornerstone of tertiary alcohol synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. This versatile reaction allows for the construction of a wide variety of tertiary alcohols with diverse substitution patterns.

Asymmetric Synthesis and Chiral Auxiliaries

The synthesis of enantiomerically pure chiral tertiary alcohols is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. Asymmetric synthesis of tertiary alcohols can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and are then subsequently removed.

Notable Examples of Tertiary Alcohols in Research

Linalool: A Natural Terpene with Diverse Bioactivity

Linalool is a naturally occurring tertiary terpene alcohol found in many flowers and spice plants. It is widely used in the fragrance and flavor industries and has been the subject of extensive research for its potential therapeutic properties, including anxiolytic, sedative, anti-inflammatory, and antimicrobial effects.

Tert-Butanol: A Versatile Solvent and Chemical Intermediate

Tert-butanol is a simple yet highly useful tertiary alcohol with a broad range of applications. It is commonly used as a solvent in organic reactions and as a chemical intermediate in the synthesis of various compounds, including fuel additives and fragrances.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of tertiary alcohols.

Synthesis of a Tertiary Alcohol via Grignard Reaction

Objective: To synthesize 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

Iodine crystal (as initiator)

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Prepare a solution of methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a solution of acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetophenone solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.

-

Purify the product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic stability of a tertiary alcohol-containing compound.

Materials:

-

Test compound (tertiary alcohol)

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture by adding liver microsomes and the NADPH regenerating system to the phosphate buffer.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the test compound to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).

Determination of IC50 for an Enzyme Inhibitor

Objective: To determine the half-maximal inhibitory concentration (IC50) of a tertiary alcohol-containing compound against a specific enzyme.

Materials:

-

Test compound (tertiary alcohol inhibitor)

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the test compound at different concentrations.

-

Pre-incubate the enzyme and inhibitor mixture for a specific period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to tertiary alcohols.

Conclusion

Tertiary alcohols represent a valuable and versatile class of compounds with significant potential across various research disciplines. In drug discovery, their inherent metabolic stability and ability to modulate physicochemical properties make them a powerful tool for overcoming common pharmacokinetic challenges. In organic synthesis, they serve as crucial building blocks and have spurred the development of innovative asymmetric methodologies. As our understanding of the biological roles and synthetic accessibility of tertiary alcohols continues to expand, their strategic application is poised to play an even more critical role in the development of next-generation therapeutics and advanced materials. This guide provides a foundational resource for researchers seeking to harness the unique advantages of tertiary alcohols in their scientific endeavors.

References

Methodological & Application

Industrial Synthesis of 4-Cyclohexyl-2-methyl-2-butanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial synthesis of 4-Cyclohexyl-2-methyl-2-butanol, a valuable fragrance ingredient also known as Coranol. The primary industrial route is an economically viable two-step process that avoids the use of hazardous reagents. This process begins with the high-temperature, high-pressure reaction of styrene and isopropanol to produce the intermediate, 2-methyl-4-phenyl-2-butanol. This intermediate is subsequently hydrogenated to yield the final product. This document outlines the detailed methodologies for these key reactions, presents quantitative data in structured tables, and includes diagrams to illustrate the synthesis workflow and reaction mechanism.

Introduction

This compound is a key component in the fragrance industry, prized for its long-lasting, fresh, and floral scent. The industrial synthesis has evolved from earlier methods that utilized hazardous and expensive reagents, such as methyllithium, to a more cost-effective and safer process utilizing readily available commodity chemicals.[1] This modern two-step synthesis offers high selectivity and good yields, making it suitable for large-scale production.[2]

The first step involves the hydroxyalkylation of styrene with isopropanol under elevated temperature and pressure. The resulting intermediate, 2-methyl-4-phenyl-2-butanol, is then converted to this compound via heterogeneously catalyzed hydrogenation of the aromatic ring.[1][2]

Synthesis Workflow

The overall industrial synthesis process is depicted in the following workflow diagram:

Caption: Overall workflow for the industrial synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-phenyl-2-butanol (Hydroxyalkylation)

This step involves the reaction of styrene with isopropanol at elevated temperature and pressure.[1] The reaction is typically carried out in a continuous or batch reactor.

Materials and Reagents:

-

Styrene (≥99% purity)

-

Isopropanol (≥99% purity)

-

High-pressure reactor

Protocol:

-

Charge the high-pressure reactor with styrene and isopropanol. The molar ratio of styrene to isopropanol should be in the range of 1:0.5 to 1:<5.[1]

-

Pressurize the reactor to between 5 and 50 MPa, with a preferred range of 15 to 25 MPa.[2]

-

Heat the reactor to a temperature between 300 °C and 500 °C. A preferred temperature range is 390 °C to 500 °C.[1]

-

Maintain the reaction conditions for a sufficient duration to achieve a styrene conversion of at least 80-90%. The reaction time can range from 30 seconds to 4 hours, with 1.5 to 2.5 hours being typical for a batch process.[1]

-

After the reaction is complete, cool the reactor and depressurize.

-

The crude product, 2-methyl-4-phenyl-2-butanol, can be purified by distillation to remove unreacted starting materials and byproducts.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Molar Ratio (Styrene:Isopropanol) | 1:0.5 to 1:<5 | [1] |

| Temperature | 300 - 500 °C (Preferred: 390 - 500 °C) | [1] |

| Pressure | 5 - 50 MPa (Preferred: 15 - 25 MPa) | [2] |

| Reaction Time | 30 seconds - 4 hours (Batch: 1.5 - 2.5 hours) | [1] |

| Styrene Conversion | ≥ 80 - 90% | [1] |

| Reported Yield | High (Specific industrial yield not cited) | [2] |

Step 2: Synthesis of this compound (Hydrogenation)

This step involves the heterogeneously catalyzed hydrogenation of the aromatic ring of 2-methyl-4-phenyl-2-butanol.

Materials and Reagents:

-

2-Methyl-4-phenyl-2-butanol (from Step 1)

-

Hydrogen gas (H₂)

-

Hydrogenation catalyst (e.g., Platinum on a support like Titania)

-

Solvent (e.g., n-hexane)

-

Parr reactor or similar hydrogenation apparatus

Protocol:

-

Charge the reactor with 2-methyl-4-phenyl-2-butanol, a suitable solvent (e.g., n-hexane), and the hydrogenation catalyst. A catalyst such as 4% Pt/TiO₂ can be used.

-

Seal the reactor and purge with an inert gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

-

Heat the reactor to the reaction temperature (e.g., 70 °C).

-

Stir the reaction mixture vigorously to ensure good mixing of the reactants and catalyst.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC. A typical reaction time can be around 12 hours.

-

Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure.

-

The final product, this compound, can be further purified by distillation to achieve a purity of >99%.[1]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Substrate | 2-Methyl-4-phenyl-2-butanol | [1] |

| Catalyst | Suitable for aromatic ring hydrogenation (e.g., 4% Pt/TiO₂) | [1] |

| Temperature | e.g., 70 °C | (Illustrative, from a related reaction) |

| Pressure (H₂) | e.g., 5 bar | (Illustrative, from a related reaction) |

| Reaction Time | e.g., 12 hours | (Illustrative, from a related reaction) |

| Final Product Purity | >95%, preferably >99% | [1] |

| Reported Yield | Good (Specific industrial yield not cited) | [2] |

Reaction Mechanism

The first step of the synthesis, the reaction between styrene and isopropanol at high temperatures, is believed to proceed via a free-radical mechanism.

Caption: Plausible free-radical mechanism for the reaction of styrene and isopropanol.

Mechanism Explanation:

-

Initiation: At high temperatures, isopropanol can undergo homolytic cleavage to form radical species, such as an isopropyl radical and a hydrogen radical.

-

Propagation: An isopropyl radical attacks the double bond of a styrene molecule, forming a more stable benzylic radical intermediate. This intermediate then abstracts a hydrogen atom from another isopropanol molecule to form the product, 2-methyl-4-phenyl-2-butanol, and regenerates an isopropyl radical, which can continue the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species to form a stable, non-radical product.

Conclusion

The described two-step industrial synthesis of this compound from styrene and isopropanol provides an efficient, economical, and safer alternative to previous synthetic routes. The process parameters can be optimized to achieve high conversion and purity. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and fragrance development.

References

Application Notes and Protocols: 4-Cyclohexyl-2-methyl-2-butanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-cyclohexyl-2-methyl-2-butanol as a versatile building block in organic synthesis. While primarily known as a fragrance ingredient, its structural features as a tertiary alcohol lend it to various chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

Overview of this compound

This compound, also known as Coranol, is a colorless liquid with the chemical formula C₁₁H₂₂O.[1] Its structure, featuring a bulky cyclohexyl group and a tertiary alcohol, dictates its reactivity and potential applications in synthesis. It is widely used in the synthesis of pharmaceuticals and other organic compounds.[1]

Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 170.29 g/mol [2] |

| Boiling Point | 222.3 °C at 760 mmHg[1] |

| Density | 0.891 g/cm³[1] |

| Flash Point | 94.5 °C[1] |

| Solubility | Soluble in organic solvents[1] |

Synthetic Applications: Friedel-Crafts Alkylation

As a tertiary alcohol, this compound can serve as a precursor to a stable tertiary carbocation in the presence of a strong acid. This carbocation can then be used in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, to introduce the bulky 4-cyclohexyl-2-methylbutan-2-yl group onto an aromatic ring. This moiety can be a key structural element in the design of new chemical entities with potential biological activity.

Representative Reaction: Friedel-Crafts Alkylation of Anisole

This protocol describes a representative Friedel-Crafts alkylation reaction of anisole with this compound. This reaction is analogous to the well-documented alkylation of aromatic compounds with other tertiary alcohols.

Reaction Scheme:

Caption: Friedel-Crafts alkylation of anisole.

Experimental Protocol:

Materials:

-

This compound

-

Anisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an excess of anisole (e.g., 5-10 equivalents).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-